molecular formula C16H17NO4 B12851795 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid

Cat. No.: B12851795
M. Wt: 287.31 g/mol
InChI Key: LBEIGGCFLMQLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid is a naphthalene-derived carboxylic acid functionalized with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of the naphthalene ring. This compound is structurally significant in medicinal chemistry and organic synthesis due to its dual functional groups: the carboxylic acid moiety enables conjugation or salt formation, while the Boc group serves as a protective strategy for amines during multi-step syntheses.

The compound’s naphthalene core contributes to aromatic stacking interactions, making it valuable in drug design, particularly for kinase inhibitors or protease-targeting molecules.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid

InChI

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-11-8-10-6-4-5-7-12(10)13(9-11)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19)

InChI Key

LBEIGGCFLMQLGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production methods for Boc-protected amino acids, including 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid, often involve similar protection strategies but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis due to its functional groups that facilitate further chemical reactions. The tert-butoxycarbonyl group acts as a protective group for the amino functionality, allowing for selective reactions without interference from the amino group. This characteristic makes it valuable in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

Synthetic Pathways

The synthesis of 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid typically involves several steps:

  • Naphthalene Derivatives: Starting from naphthalene derivatives, the introduction of the amino group is achieved through various amination techniques.
  • Protection Strategy: The tert-butoxycarbonyl group is introduced to protect the amino functionality during subsequent reactions.
  • Functionalization: Further modifications can be carried out to introduce additional functional groups, enhancing the compound's reactivity and potential applications.

Medicinal Chemistry

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid has been studied for its biological activities, particularly in relation to enzyme interactions and potential therapeutic applications.

Research indicates that this compound may interact with various enzymes and receptors involved in metabolic processes. Notably:

  • Monoacylglycerol Lipase Inhibition: Studies have shown that derivatives of naphthyl amides, including those related to 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid, exhibit significant inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression and pain management .
  • Antiproliferative Effects: Certain derivatives have demonstrated antiproliferative activities against various cancer cell lines, suggesting their potential as anti-cancer agents .

Structure-Activity Relationship Studies

The compound serves as a scaffold for exploring structure-activity relationships (SAR) in drug design:

  • Modification Studies: Researchers have modified the core structure to enhance binding affinity and selectivity towards biological targets. For example, substituting different groups on the naphthalene ring can significantly influence the compound's biological activity .
  • Computational Modeling: Molecular docking studies have been employed to predict interactions between 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid derivatives and target proteins, providing insights into their mechanisms of action .

Cosmetic Applications

Emerging research suggests potential applications in cosmetic formulations:

  • Stability and Efficacy Testing: The compound may be investigated for its role in enhancing the stability and efficacy of topical formulations due to its chemical properties that could improve skin bioavailability .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties:

Compound NameStructure FeaturesUnique Properties
6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acidContains an additional methyl group on the naphthalene ringEnhanced solubility and different reactivity patterns
(S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acidAn alanine derivative with a propanoic acid chainPotential use in peptide synthesis
4-(tert-butyl)benzoic acidA simpler aromatic carboxylic acidUsed as a standard in thermal stability studies

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical interactions, including binding to enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Functional Group Variations

(a) 3-((tert-Butoxycarbonyl)amino)-2-naphthoic Acid
  • Structural Difference: The amino-Boc group is at the 3-position, but the carboxylic acid is on the 2-naphthoic acid backbone instead of the 1-position.
  • Key Data: Property 3-Boc-amino-1-naphthoic acid 3-Boc-amino-2-naphthoic acid CAS Number Not reported Discontinued (Ref: 10-F212874) Commercial Availability Limited Discontinued (CymitQuimica) Synthetic Utility Potential kinase inhibitor Used in peptide mimetics
  • Insights : The positional isomerism significantly impacts solubility and steric hindrance. The 1-naphthoic acid derivative may exhibit better planarity for target binding compared to the 2-isomer, which has a more twisted conformation .

(b) 3-Hydroxy-2-naphthoic Acid (Bon Acid)
  • Structural Difference: Replaces the Boc-amino group with a hydroxyl group and shifts the carboxylic acid to the 2-position.
  • Key Data: Property 3-Boc-amino-1-naphthoic acid 3-Hydroxy-2-naphthoic acid CAS Number Not reported 92-70-6 Acidity (pKa) ~4.5 (carboxylic acid) ~2.8 (carboxylic acid) Applications Drug intermediates Dye synthesis, metal chelation
  • Insights: The Boc group in 3-Boc-amino-1-naphthoic acid enhances steric protection for the amine, reducing undesired side reactions during synthesis compared to the hydroxyl group in Bon Acid, which is more reactive but less stable .

Boc-Protected Amino Acid Derivatives

(a) (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid
  • Structural Difference: A propanoic acid backbone with a 4-iodophenyl substituent, unlike the naphthalene system.
  • Key Data :

    • Used as a precursor for kinase inhibitors (e.g., CW1–CW20 series) .
    • The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the naphthoic acid analogue.
  • Insights: The naphthoic acid derivative’s aromatic system may enhance binding to hydrophobic enzyme pockets compared to the smaller phenylpropanoic acid framework .
(b) 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid
  • Structural Difference : A cyclobutane ring instead of naphthalene, with a tert-butoxy group.
  • Key Data: Property 3-Boc-amino-1-naphthoic acid 3-(tert-Butoxy)cyclobutane-1-carboxylic acid CAS Number Not reported 1899832-83-7 Ring Strain None (aromatic) High (cyclobutane) Applications Drug discovery Material science, agrochemicals
  • Insights : The cyclobutane derivative’s strained ring system offers unique reactivity for ring-opening polymerizations, whereas the naphthoic acid’s rigidity is better suited for biomolecular interactions .

Biological Activity

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid is an amino acid derivative characterized by a naphthalene backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. This structure allows for various modifications that can enhance its biological properties.

Synthesis Methods:

  • The compound can be synthesized through standard peptide coupling techniques, where the Boc group serves as a protective moiety during reactions.
  • Alternative synthetic routes involve the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

The biological activity of 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction: It may bind to cellular receptors, influencing signal transduction pathways critical for various physiological responses.
  • Gene Expression Modulation: The compound could affect the expression of genes related to inflammation, cancer, and other diseases.

Antimicrobial Activity

Research indicates that derivatives of naphthoic acids exhibit significant antimicrobial properties. A study highlighted that compounds similar to 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer potential of naphthoic acid derivatives. For instance, compounds with similar structural features were found to exhibit selective cytotoxicity against cancer cell lines, with IC50 values often below 10 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid. Key findings include:

Structural Feature Effect on Activity
Naphthalene BackboneEssential for binding affinity to targets
Tert-butyloxycarbonyl GroupProtects amino group; influences solubility
Substituents on NaphthaleneModifications can enhance or reduce activity

Research suggests that modifications to the naphthalene ring can lead to improved potency against specific targets, including protein arginine methyltransferases (PRMTs), which are implicated in cancer progression .

Case Studies

  • Antimicrobial Evaluation : A study assessed various naphthoic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : In vitro assays demonstrated that 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid analogs inhibited growth in several cancer cell lines, including breast and colorectal cancers. The compounds induced apoptosis via mitochondrial pathways .
  • Inhibition of PRMTs : Recent research identified that modifications on the naphthalene scaffold enhanced selectivity towards PRMTs, showing promise as therapeutic agents in hematological malignancies .

Q & A

Q. What are the optimal conditions for synthesizing 3-((tert-butoxycarbonyl)amino)-1-naphthoic acid, and how do solvent choice and temperature influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves coupling a naphthoic acid derivative with a tert-butoxycarbonyl (Boc)-protected amine. Key variables include:
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for Boc protection due to their ability to stabilize intermediates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize Boc-group cleavage, which can occur under prolonged heating or acidic conditions .
  • Catalyst optimization : Use of coupling agents like EDC/HOBt or DCC improves amide bond formation yields .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC-MS to detect Boc-deprotection byproducts.

Q. How can researchers characterize the purity and structural integrity of 3-((tert-butoxycarbonyl)amino)-1-naphthoic acid?

  • Methodological Answer :
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm Boc-group integrity (tert-butyl protons at ~1.3–1.4 ppm) and naphthalene aromaticity (8.0–8.5 ppm for H-2 and H-4) .
  • FT-IR : Look for Boc carbonyl stretching (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient to resolve impurities.
  • Elemental analysis : Validate C, H, N percentages against theoretical values (e.g., C: ~64%, H: ~6%, N: ~4% for C₁₆H₁₇NO₄) .

Q. What stability challenges arise during storage of 3-((tert-butoxycarbonyl)amino)-1-naphthoic acid, and how can they be mitigated?

  • Methodological Answer :
  • Degradation pathways : Boc groups are susceptible to acidic/humid conditions, leading to deprotection and formation of free amines .
  • Storage protocols :
  • Store at –20°C in airtight, desiccated containers under inert gas (argon/nitrogen).
  • Avoid exposure to trifluoroacetic acid (TFA) or other strong acids during handling .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced Research Questions

Q. How does the steric hindrance of the Boc group influence the reactivity of 3-((tert-butoxycarbonyl)amino)-1-naphthoic acid in peptide coupling reactions?

  • Methodological Answer :
  • Steric effects : The bulky Boc group reduces nucleophilicity of the amino group, requiring activated esters (e.g., pentafluorophenyl esters) for efficient coupling .
  • Comparative studies : Replace Boc with Fmoc/Cbz groups to assess coupling efficiency under identical conditions. For example, Fmoc-protected analogs may exhibit faster reaction kinetics due to lower steric hindrance .
  • Computational modeling : Use DFT calculations to analyze orbital overlap and transition-state steric barriers .

Q. What strategies resolve contradictions in reported solubility data for 3-((tert-butoxycarbonyl)amino)-1-naphthoic acid across different solvents?

  • Methodological Answer :
  • Solubility profiling : Systematically test solubility in DMSO, THF, and chloroform using gravimetric analysis. For instance, limited solubility in water (≤0.1 mg/mL) but moderate in DMSO (~10 mg/mL) is typical .
  • pH-dependent studies : Adjust solubility via deprotonation (e.g., using NaHCO₃) to enhance aqueous solubility for biological assays .
  • Crystallography : Grow single crystals (e.g., using slow evaporation in ethanol/water) to correlate crystal packing with solubility trends .

Q. How can computational methods predict the reactivity of 3-((tert-butoxycarbonyl)amino)-1-naphthoic acid in novel synthetic pathways?

  • Methodological Answer :
  • Retrosynthetic analysis : Tools like Pistachio or Reaxys can propose routes using Boc-protected naphthalene precursors .
  • Reactivity prediction : Apply machine learning models (e.g., Schrödringer’s QikProp) to estimate pKa (carboxylic acid ~2.5–3.5) and logP (~3.0) for reaction planning .
  • Mechanistic studies : Use Gaussian or ORCA for transition-state modeling of Boc deprotection under acidic conditions .

Q. What role does 3-((tert-butoxycarbonyl)amino)-1-naphthoic acid play in designing enzyme inhibitors or PROTACs?

  • Methodological Answer :
  • Pharmacophore design : The naphthalene core provides π-stacking with hydrophobic enzyme pockets, while the carboxylic acid enables hydrogen bonding .
  • Case study : Couple the compound to E3 ligase ligands (e.g., thalidomide derivatives) via PEG linkers to create PROTACs targeting kinases .
  • Biological validation : Test inhibitory activity in kinase assays (IC₅₀) and monitor protein degradation via Western blot .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for 3-((tert-butoxycarbonyl)amino)-1-naphthoic acid?

  • Methodological Answer :
  • Source evaluation : Compare data from peer-reviewed journals vs. vendor catalogs (e.g., Kanto Reagents lists mp 150–151°C for analogs ).
  • Experimental replication : Perform DSC analysis at 5°C/min under nitrogen to minimize decomposition.
  • Impurity correction : Recrystallize from ethanol/water and re-measure mp to isolate pure compound effects .

Tables for Key Parameters

Parameter Typical Value Method Reference
Melting Point150–155°CDSC
Boc C=O Stretch (FT-IR)1680–1720 cm⁻¹FT-IR (KBr pellet)
Solubility in DMSO~10 mg/mLGravimetric analysis
HPLC Retention Time8.2 min (C18, 70% ACN)UV detection at 254 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.